molecular formula C15H11N3O5S B2701975 N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898431-59-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2701975
M. Wt: 345.33
InChI Key: KHMCSOAXMBMWQA-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C15H11N3O5S and its molecular weight is 345.33. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Heterocyclic Compounds : Research has demonstrated the synthesis of novel heterocyclic compounds, including thiazolopyrimidines, derived from visnaginone and khellinone, which exhibited significant anti-inflammatory and analgesic activities. These compounds have been identified as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, with some showing high inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
  • Antimicrobial and Anticancer Potential : Certain derivatives have shown promising antimicrobial activity against strains like Proteus vulgaris and Pseudomonas aeruginosa. Notably, one compound demonstrated significant inhibition of growth in all tested strains of microorganisms, including Bacillus subtilis and Candida albicans fungi, even surpassing the reference drugs streptomycin and metronidazole (Kolisnyk et al., 2015).

Chemical Synthesis and Characterization

  • Chemical Structure and Synthesis : The structural modification and synthesis of various derivatives have been extensively studied, revealing insights into their chemical properties and potential biological activities. These studies involve the synthesis of thiazolo[3,2-a]pyrimidines and related compounds, emphasizing their chemical characterization and potential for further biological evaluation (Haiza et al., 2000).

QSAR Analysis and SAR Studies

  • Quantitative Structure-Activity Relationship (QSAR) Analysis : QSAR analysis of oxazolo/thiazolo pyrimidine derivatives has identified key factors influencing their anti-inflammatory potential. This analysis provides insights into the structural requirements for enhancing biological activity, indicating the importance of specific substituents for improved efficacy (Sawant et al., 2012).

Antioxidant Activities

  • Evaluation of Antioxidant Activities : Studies on novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives have highlighted their antioxidant activities. These compounds were synthesized and characterized, with evaluations indicating their potential as antioxidants (Salem et al., 2015).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O5S/c19-12(11-13(20)17-15-18(14(11)21)3-4-24-15)16-6-8-1-2-9-10(5-8)23-7-22-9/h1-5,20H,6-7H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMCSOAXMBMWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N=C4N(C3=O)C=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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